molecular formula C10H8N2O6S2 B8039544 5-[4-(3,3-Dioxo-1,3,4-oxathiazol-5-yl)phenyl]-1,3,4-oxathiazole 3,3-dioxide

5-[4-(3,3-Dioxo-1,3,4-oxathiazol-5-yl)phenyl]-1,3,4-oxathiazole 3,3-dioxide

Cat. No.: B8039544
M. Wt: 316.3 g/mol
InChI Key: SVLLHLJWZRDITI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-[4-(3,3-Dioxo-1,3,4-oxathiazol-5-yl)phenyl]-1,3,4-oxathiazole 3,3-dioxide is a heterocyclic compound that belongs to the family of oxathiazoles. These compounds are characterized by their unique ring structure containing both sulfur and nitrogen atoms. The presence of these heteroatoms imparts distinct chemical and physical properties to the compound, making it of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[4-(3,3-Dioxo-1,3,4-oxathiazol-5-yl)phenyl]-1,3,4-oxathiazole 3,3-dioxide typically involves a multi-step process. One common method is the cyclization of appropriate precursors under controlled conditions. For instance, the reaction between chlorocarbonylsulfenyl chloride and an amide in a suitable solvent like toluene or chloroform can yield the desired oxathiazole derivative . The reaction is usually carried out under an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

5-[4-(3,3-Dioxo-1,3,4-oxathiazol-5-yl)phenyl]-1,3,4-oxathiazole 3,3-dioxide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the oxathiazole ring to more reduced forms.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the oxathiazole ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and catalyst choice are crucial for achieving the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.

Scientific Research Applications

5-[4-(3,3-Dioxo-1,3,4-oxathiazol-5-yl)phenyl]-1,3,4-oxathiazole 3,3-dioxide has several scientific research applications:

Mechanism of Action

The mechanism by which 5-[4-(3,3-Dioxo-1,3,4-oxathiazol-5-yl)phenyl]-1,3,4-oxathiazole 3,3-dioxide exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity by forming a stable complex. This inhibition can disrupt specific biochemical pathways, leading to the desired therapeutic or biological effect.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other oxathiazole derivatives such as:

Uniqueness

What sets 5-[4-(3,3-Dioxo-1,3,4-oxathiazol-5-yl)phenyl]-1,3,4-oxathiazole 3,3-dioxide apart from these similar compounds is its specific substitution pattern and the presence of two oxathiazole rings. This unique structure imparts distinct chemical properties and reactivity, making it a valuable compound for various applications in scientific research and industry.

Properties

IUPAC Name

5-[4-(3,3-dioxo-1,3,4-oxathiazol-5-yl)phenyl]-1,3,4-oxathiazole 3,3-dioxide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N2O6S2/c13-19(14)5-17-9(11-19)7-1-2-8(4-3-7)10-12-20(15,16)6-18-10/h1-4H,5-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVLLHLJWZRDITI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC(=NS1(=O)=O)C2=CC=C(C=C2)C3=NS(=O)(=O)CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N2O6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.